(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a benzo[d]thiazole derivative characterized by a sulfamoyl group at position 6, a 3-methoxy-2-naphthoyl imino moiety at position 2, and a methyl acetate side chain. The Z-configuration of the imino group and the electron-withdrawing sulfamoyl substituent may influence its reactivity, stability, and intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
methyl 2-[2-(3-methoxynaphthalene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c1-30-18-10-14-6-4-3-5-13(14)9-16(18)21(27)24-22-25(12-20(26)31-2)17-8-7-15(33(23,28)29)11-19(17)32-22/h3-11H,12H2,1-2H3,(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVZFYFIGUGWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with 3-methoxy-2-naphthol, which undergoes a series of reactions including sulfonation, thiazole formation, and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The naphthoyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
Major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs to (Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance, benzothiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. A related study demonstrated that thiazole-based compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess similar effects .
2. Neuroprotective Effects
The compound's potential neuroprotective properties are noteworthy, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has shown that thiazole derivatives can inhibit acetylcholinesterase, an enzyme associated with the degradation of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function . This suggests that this compound could be explored further for its neuroprotective capabilities.
3. Anti-inflammatory and Analgesic Properties
Studies have indicated that compounds with thiazole structures exhibit anti-inflammatory and analgesic activities. For example, one study evaluated various thiazole derivatives for their ability to reduce inflammation and pain in animal models . Given its structural characteristics, this compound may also demonstrate similar therapeutic effects.
Case Studies
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Naphthalino[1,2-d]thiazole Derivatives ()
Compounds such as 2-[3-amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 2, 87% yield) share a fused naphthalene-thiazole core but differ in substituents. The target compound’s sulfamoyl group contrasts with the amino-cyano substituents in Compound 2, which exhibit IR peaks at 3345–3315 cm⁻¹ (NH₂) and 2215 cm⁻¹ (CN) .
Indole-Benzothiazole Hybrids ()
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate features an indole substituent instead of the naphthoyl group. The indole moiety’s planar structure and hydrogen-bonding capability differ from the bulky, methoxy-substituted naphthoyl group in the target compound, which may enhance lipophilicity and alter pharmacokinetic properties .
(Z)-Methyl 2-(2-((4-(Pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate ()
This structural analog replaces the 3-methoxy-2-naphthoyl group with a 4-pentyloxybenzoyl moiety.
Functional Group Comparisons
Sulfamoyl vs. Sulfonyl Groups
The target compound’s sulfamoyl (-SO₂NH₂) group distinguishes it from sulfonylurea herbicides like metsulfuron-methyl (), which contain a sulfonyl (-SO₂-) bridge. Sulfamoyl groups offer dual hydrogen-bonding sites (NH₂), whereas sulfonyl groups act primarily as electron-withdrawing substituents. This difference may render the target compound more reactive in biological systems .
Methoxy-Naphthoyl vs. Aromatic Substituents
The 3-methoxy-2-naphthoyl group introduces steric bulk and extended π-conjugation compared to simpler aryl groups (e.g., phenyl in ). This could enhance binding affinity to hydrophobic protein pockets or increase photostability .
Biological Activity
(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazole derivatives. A common method includes the formation of a thiazole ring followed by the introduction of naphthoyl and sulfamoyl groups through condensation reactions. The final product is then purified using chromatographic techniques.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells. Specifically, one study reported that related compounds exhibited IC50 values ranging from 1.8 µM to 4.5 µM, indicating potent anticancer activity compared to standard treatments like Doxorubicin .
Anti-inflammatory and Analgesic Properties
Benzothiazole derivatives are also known for their anti-inflammatory and analgesic effects. In animal models, compounds similar to this compound have been evaluated for their ability to reduce inflammation and pain. One study found that a related compound showed significant reduction in paw edema in rats, demonstrating its potential as an anti-inflammatory agent . Furthermore, analgesic evaluations indicated that these compounds could effectively alleviate pain comparable to traditional analgesics .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammation and pain.
- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
- Free Radical Scavenging : Certain studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress associated with inflammation and cancer progression .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodology :
- Multi-step condensation : Utilize a three-component reaction involving benzo[d]thiazole amines, naphthoyl derivatives, and methyl acetates under reflux in methanol. Monitor progress via thin-layer chromatography (TLC) .
- Alkylation/pH control : Employ alkolysis of intermediate thioesters (e.g., mica ester derivatives) in methanol at pH 6.5, followed by crystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for naphthoyl and benzothiazole moieties) and methoxy group signals (δ ~3.8 ppm) .
- IR : Identify carbonyl stretches (~1730 cm⁻¹ for ester groups) and sulfonamide N–H stretches (~3300 cm⁻¹) .
- MS : Validate molecular ion peaks (e.g., m/z 362 for M⁺ fragments) and fragmentation patterns consistent with sulfamoyl and methoxy substituents .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography : Use ethyl acetate/chloroform gradients (3:1 ratio) to separate polar impurities .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/ethanol mixtures) to enhance crystal purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallographic workflow :
Grow single crystals via slow evaporation of methanol/water solutions .
Use SHELX software (SHELXL for refinement) to solve and refine the structure .
- Key metrics :
- Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice (e.g., R₂²(8) ring motifs) .
- Dihedral angles : Confirm planarity of benzothiazole (87.3° relative to ester groups) to validate stereochemistry .
Q. How should researchers address contradictions between spectroscopic data and computational modeling?
- Case example : If NMR suggests a planar sulfamoyl group but DFT calculations predict non-planarity, cross-validate with:
- XRD : Measure bond lengths (e.g., S–N = 1.63 Å) to confirm geometry .
- Torsional angle analysis : Compare experimental vs. computed angles (e.g., C–S–N–C) .
Q. What experimental designs are suitable for evaluating biological activity (e.g., antimicrobial, anticancer)?
- Antimicrobial assays :
- MIC testing : Screen against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .
- Mechanistic studies :
- STING agonist potential : Assess IFN-β induction in THP-1 cells via ELISA, leveraging structural analogs from ADC research .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
